3-Isobutyl-1-methylxanthine
Overview
Description
3-Isobutyl-1-methylxanthine, commonly known as IBMX, is a methylxanthine derivative. It is a competitive non-selective phosphodiesterase inhibitor that raises intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This compound is widely used in scientific research due to its ability to modulate various cellular processes .
Scientific Research Applications
3-Isobutyl-1-methylxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed to study cellular signaling pathways, particularly those involving cAMP and cGMP.
Medicine: It is used in pharmacological studies to investigate the effects of phosphodiesterase inhibition on various physiological processes.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
Target of Action
IBMX, also known as 3-Isobutyl-1-methylxanthine, primarily targets phosphodiesterases (PDEs) and adenosine receptors . PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .
Mode of Action
IBMX acts as a competitive non-selective phosphodiesterase inhibitor . It binds to the active site of PDEs, preventing them from breaking down cAMP and cGMP . This leads to an increase in intracellular levels of these cyclic nucleotides . IBMX is also a nonselective adenosine receptor antagonist
Biochemical Pathways
The increase in cAMP and cGMP levels due to IBMX’s inhibition of PDEs activates Protein Kinase A (PKA) . PKA is a key enzyme in the cAMP-dependent pathway, which regulates various cellular functions including metabolism, gene expression, and cell proliferation . IBMX’s antagonistic action on adenosine receptors can affect various physiological processes, including inflammation and neurotransmission .
Result of Action
The increased levels of cAMP and cGMP due to IBMX’s action lead to the activation of PKA, resulting in various cellular effects such as decreased cell proliferation, increased cell differentiation, and induction of apoptosis . By blocking adenosine receptors, IBMX can influence neurotransmission and inflammatory responses .
Safety and Hazards
Future Directions
IBMX has been used in various research applications, such as the differentiation of mesenchymal stem cells, inducing adipogenic differentiation, and inducing glucose-stimulated insulin secretion . Its role as a phosphodiesterase inhibitor makes it a valuable tool in studying cellular processes regulated by cAMP and cGMP .
Biochemical Analysis
Biochemical Properties
3-Isobutyl-1-methylxanthine plays a significant role in biochemical reactions by inhibiting cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition results in the activation of protein kinase A (PKA), which subsequently affects various cellular processes. This compound also acts as an adenosine receptor antagonist . It interacts with enzymes such as phosphodiesterases and proteins like PKA, influencing their activity and leading to downstream effects on cellular functions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By increasing intracellular cAMP levels, it activates PKA, which in turn regulates cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the release of 5-hydroxytryptamine from neuroendocrine epithelial cells and induce calcium release from intracellular stores in sensory neurons . Additionally, this compound promotes the conversion of fibroblast cells into adipose cells and inhibits the growth of carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of cyclic nucleotide phosphodiesterases, leading to the accumulation of cAMP and cGMP . This accumulation activates PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular functions . This compound also acts as an adenosine receptor antagonist, further influencing cellular signaling pathways . The compound’s ability to inhibit ion channels and induce calcium release from intracellular stores adds to its complex mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that this compound can maintain its inhibitory effects on phosphodiesterases and its ability to increase cAMP levels over extended periods . Its impact on cellular functions may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterases and increases cAMP levels without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including alterations in cardiac function and embryotoxicity . Studies in zebrafish embryos have shown that high doses of this compound can lead to structural and functional alterations in the heart .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the levels of cyclic nucleotides. By inhibiting phosphodiesterases, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This accumulation activates PKA and other downstream signaling pathways, affecting various metabolic processes . The compound’s interaction with enzymes such as phosphodiesterases and its role in regulating cyclic nucleotide levels highlight its importance in metabolic regulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isobutyl-1-methylxanthine can be synthesized through several methods. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1-methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding xanthine derivatives.
Reduction: It can be reduced under specific conditions to yield reduced xanthine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated xanthine derivatives, while substitution can produce a variety of substituted xanthines .
Comparison with Similar Compounds
3-Isobutyl-1-methylxanthine is similar to other methylxanthine derivatives such as caffeine, theophylline, and theobromine. it has unique properties that make it particularly useful in research:
Caffeine: While caffeine is a well-known stimulant, this compound is more potent as a phosphodiesterase inhibitor.
Theophylline: Theophylline is used primarily for its bronchodilator effects, whereas this compound is used more for its research applications.
Theobromine: Theobromine has mild stimulant effects, but this compound is more effective in modulating cAMP and cGMP levels
Similar Compounds
- Caffeine
- Theophylline
- Theobromine
This compound stands out due to its higher potency and broader range of applications in scientific research.
Properties
IUPAC Name |
1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXJSLKIYYUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040549 | |
Record name | Isobutylmethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28822-58-4 | |
Record name | 3-Isobutyl-1-methylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-isobutylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-isobutyl-1-methyl-7H-xanthine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 28822-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutylmethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLMETHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of IBMX?
A1: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]
Q2: How does IBMX affect intracellular cAMP and cGMP levels?
A2: By inhibiting PDEs, IBMX prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.
Q3: Can IBMX affect both cAMP and cGMP signaling pathways simultaneously?
A3: Yes. While IBMX is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, IBMX preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []
Q4: What are some downstream effects of IBMX-mediated increases in cAMP?
A4: Increased cAMP levels can lead to various physiological effects. These include:
- Inhibition of smooth muscle contraction: IBMX, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []
- Insulin release: IBMX elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]
- Adipocyte differentiation: IBMX is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]
Q5: What are some downstream effects of IBMX-mediated increases in cGMP?
A5: Increased cGMP can have various physiological effects, including:
- Modulation of ion channel activity: IBMX's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []
Q6: What is the molecular formula and weight of IBMX?
A6: The molecular formula of IBMX is C7H14N4O2, and its molecular weight is 194.22 g/mol.
Q7: Are there any specific considerations regarding the stability of IBMX in different solvents or storage conditions?
A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.
Q8: Does IBMX have any known catalytic properties?
A8: IBMX itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.
Q9: How does the isobutyl group of IBMX contribute to its activity?
A9: While the provided research doesn't directly address the SAR of IBMX, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.
Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of IBMX?
A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:
Q11: Are there specific safety considerations or regulatory guidelines for handling and using IBMX in a research setting?
A11: Yes, like all laboratory chemicals, IBMX should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of IBMX?
A12: While the research doesn't provide detailed ADME data, the observation that orally administered IBMX affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.
Q13: Has IBMX demonstrated efficacy in any specific in vitro or in vivo models?
A13: Yes, the research highlights several examples of IBMX efficacy:
- Inhibition of neointimal hyperplasia: Local delivery of IBMX reduced neointimal proliferation in a rat carotid balloon injury model. []
- Inhibition of tumor promotion: IBMX, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []
- Protection of pancreatic beta cells: IBMX protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []
Q14: What are the known toxicological effects of IBMX?
A14: While IBMX is widely used in research, it's crucial to recognize its potential toxicity. High doses of IBMX have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]
Q15: What analytical techniques are commonly used to study IBMX?
A15: Several techniques are mentioned in the research to study the effects of IBMX:
- Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []
- Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []
- Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to IBMX and other agents. []
- Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including IBMX. [, ]
Q16: Is there any information on the environmental fate and potential impact of IBMX?
A16: The research primarily focuses on IBMX's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.
Q17: What is the solubility of IBMX in commonly used solvents?
A17: The research doesn't specify IBMX's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.
Q18: What measures are typically taken to ensure the quality and consistency of IBMX used in research?
A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of IBMX before conducting experiments.
Q19: Are there any known interactions between IBMX and drug transporters?
A19: The research does not provide information on IBMX and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.
Q20: Can IBMX induce or inhibit drug-metabolizing enzymes?
A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether IBMX induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.
Q21: What is known about the biocompatibility and biodegradability of IBMX?
A21: The research focuses on the pharmacological aspects of IBMX. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.
Q22: Are there any known alternatives to IBMX with similar biological activities?
A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.